

physical and chemical properties of 2H-Naphtho[1,8-bc]furan-2-one

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Compound of Interest

Compound Name: 2H-Naphtho[1,8-bc]furan-2-one

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In-Depth Technical Guide: 2H-Naphtho[1,8-bc]furan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Naphtho[1,8-bc]furan-2-one is a heterocyclic organic compound featuring a naphthalene core fused with a furan-2-one ring. This rigid, planar structure imparts unique physicochemical properties and potential biological activities. This document provides a comprehensive overview of the known physical and chemical properties of **2H-Naphtho[1,8-bc]furan-2-one**, alongside available experimental data. Due to the limited specific research on this exact molecule, contextual information from related naphthofuran and furanone compounds is included to provide a broader understanding of its potential characteristics and reactivity.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **2H-Naphtho[1,8-bc]furan-2-one** is presented below. This data is compiled from various chemical databases and commercial supplier information.

Property	Value	Source
Molecular Formula	C ₁₁ H ₆ O ₂	PubChem[1]
Molecular Weight	170.16 g/mol	PubChem[1]
CAS Number	5247-85-8	PubChem[1]
Melting Point	99-101 °C	
Boiling Point	325.6 °C at 760 mmHg	
Flash Point	134.4 °C	
Appearance	Solid (inferred)	
Topological Polar Surface Area	26.3 Å ²	PubChem[1]
XLogP3	2.7	PubChem[1]

Spectroscopic Data

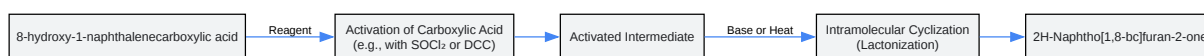
Detailed experimental spectral data for **2H-Naphtho[1,8-bc]furan-2-one** is not readily available in the public domain. However, based on the known spectra of related naphthofuran and furanone derivatives, the following characteristic signals can be anticipated:

Spectroscopy	Expected Features
^1H NMR	Aromatic protons are expected in the range of 7.0-8.5 ppm.
^{13}C NMR	Aromatic carbons would likely appear in the 110-150 ppm region. The carbonyl carbon (C=O) of the furanone ring is expected to have a chemical shift in the range of 170-185 ppm.
Infrared (IR)	Characteristic absorption bands for C=O stretching of the lactone, C-O-C stretching of the furan ring, and C=C stretching of the aromatic system are expected.
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of $\text{C}_{11}\text{H}_6\text{O}_2$ ($m/z = 170.04$) would be expected.

Chemical Reactivity and Synthesis

While a specific, detailed experimental protocol for the synthesis of **2H-Naphtho[1,8-bc]furan-2-one** is not extensively documented in readily accessible literature, a plausible synthetic route can be inferred from the synthesis of the related compound, 2H-naphtho[1,8-bc]furan. The likely precursor for **2H-Naphtho[1,8-bc]furan-2-one** is 8-hydroxy-1-naphthalenecarboxylic acid. The synthesis would likely involve an intramolecular cyclization via dehydration to form the lactone ring.

A general workflow for a potential synthesis is proposed below:



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Figure 1: Proposed synthetic pathway for **2H-Naphtho[1,8-bc]furan-2-one**.

Experimental Protocol (Hypothetical):

- **Activation:** 8-hydroxy-1-naphthalenecarboxylic acid would be dissolved in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). An activating agent such as thionyl chloride (SOCl₂) or a carbodiimide like dicyclohexylcarbodiimide (DCC) would be added, likely at a reduced temperature (e.g., 0 °C), to form an activated intermediate such as an acyl chloride or an O-acylisourea.
- **Cyclization:** The reaction mixture containing the activated intermediate would then be treated with a non-nucleophilic base or heated to promote intramolecular cyclization. This step would involve the nucleophilic attack of the hydroxyl group onto the activated carbonyl carbon, leading to the formation of the five-membered lactone ring and elimination of a byproduct (e.g., HCl or dicyclohexylurea).
- **Purification:** The crude product would be purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent to yield pure **2H-Naphtho[1,8-bc]furan-2-one**.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of **2H-Naphtho[1,8-bc]furan-2-one** in any signaling pathways. However, the broader class of naphthofuran derivatives has been investigated for a range of pharmacological activities.^[2]

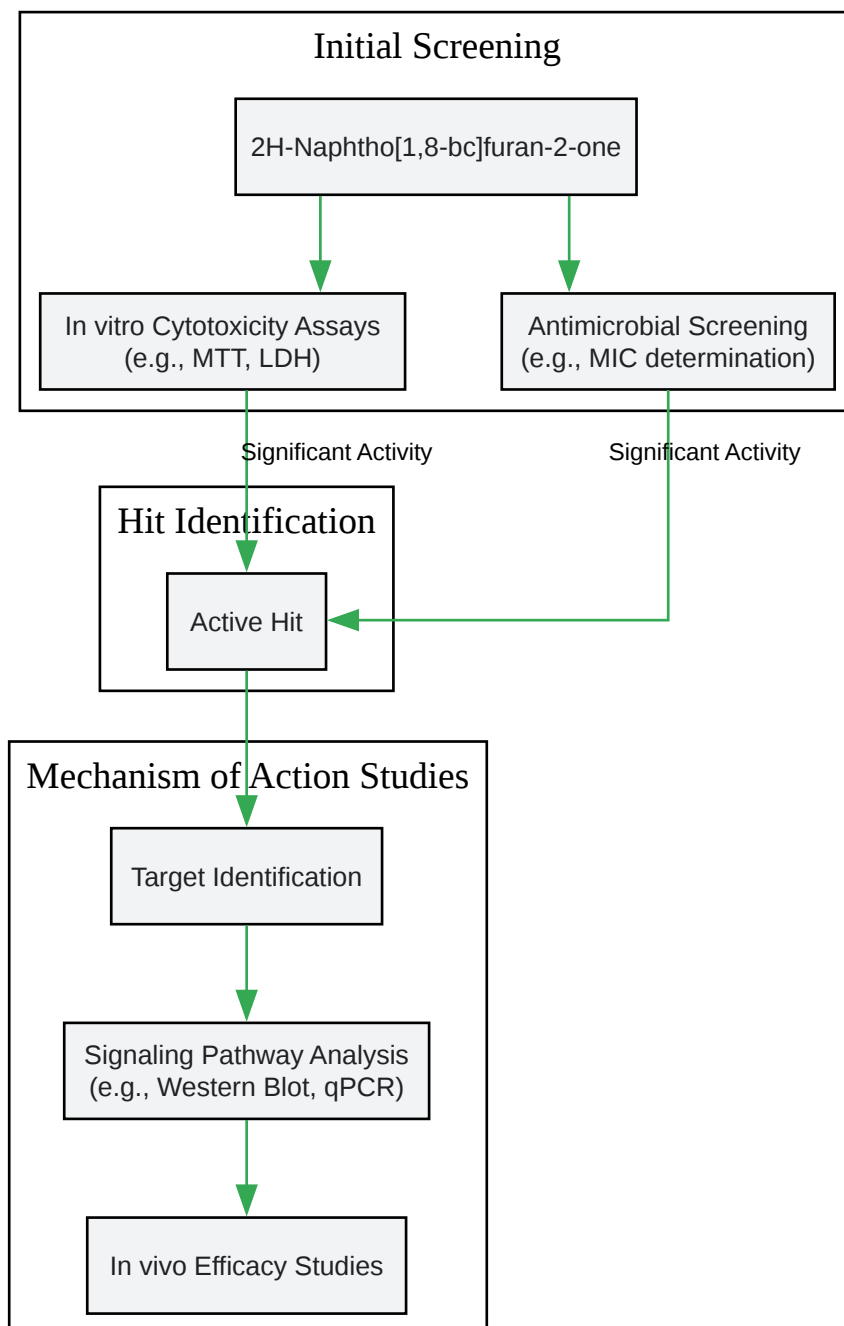
Studies on various substituted naphthofurans have reported activities including:

- **Antimicrobial and Antifungal Activity:** Several naphthofuran derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.^{[3][4]}
- **Anti-inflammatory Activity:** Some compounds containing the naphthofuran scaffold have demonstrated anti-inflammatory properties.^[2]
- **Anticancer Activity:** The cytotoxic effects of certain naphthofuran derivatives against various cancer cell lines have been explored.

Given these findings for related structures, it is plausible that **2H-Naphtho[1,8-bc]furan-2-one** could exhibit some form of biological activity. However, dedicated screening and mechanistic studies are required to ascertain its specific pharmacological profile.

The furanone moiety is also a component of many biologically active natural products and synthetic compounds, which have been shown to possess a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.

A logical workflow for the initial biological evaluation of **2H-Naphtho[1,8-bc]furan-2-one** is outlined below.



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Figure 2: A general workflow for the biological evaluation of **2H-Naphtho[1,8-bc]furan-2-one**.

Conclusion and Future Directions

2H-Naphtho[1,8-bc]furan-2-one is a compound with well-defined physical properties but limited detailed experimental characterization and a currently unexplored biological profile. The structural rigidity and planarity of the molecule make it an interesting candidate for further investigation, particularly in the context of medicinal chemistry and materials science.

Future research should focus on:

- Development of a robust and scalable synthetic protocol.
- Comprehensive spectroscopic characterization, including ^1H NMR, ^{13}C NMR, and single-crystal X-ray diffraction to confirm its structure and provide valuable data for computational modeling.
- Systematic biological screening to evaluate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
- Investigation of its mechanism of action and identification of any relevant signaling pathways should biological activity be confirmed.

This technical guide serves as a foundational resource for researchers interested in **2H-Naphtho[1,8-bc]furan-2-one**, summarizing the current state of knowledge and highlighting key areas for future exploration.

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References

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